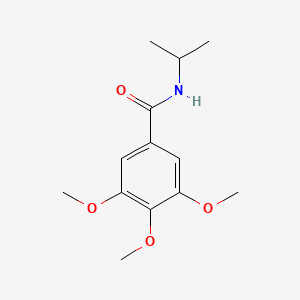

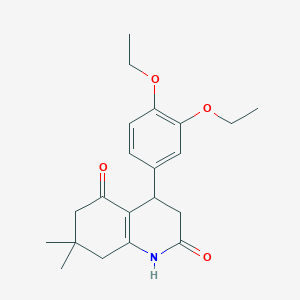

N-isopropyl-3,4,5-trimethoxybenzamide

Overview

Description

N-isopropyl-3,4,5-trimethoxybenzamide, also known as 'IT-23', is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. IT-23 belongs to the class of N-alkylated benzamides, which have been studied for their various biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Potential CNS Depressant Activity

N-isopropyl-3,4,5-trimethoxybenzamide has been investigated for its potential central nervous system (CNS) depressant activity. Studies have focused on synthesizing derivatives of methyl- or dimethyloxazolidines to evaluate their depressant properties (Parravicini et al., 1976).

Anticonvulsant and Inhibition of Pyruvic Acid Oxidation

Research on substituted 3,4,5-trimethoxybenzamides, including this compound, has shown a correlation between their anticonvulsant properties and the inhibition of pyruvic acid oxidation in rat brain homogenates. However, this inhibition was found to be unrelated to their anticonvulsant efficacy (Chaturvedi et al., 1972).

Memory Enhancement Potential

A study on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which likely includes this compound, revealed their potential as memory enhancers. These compounds exhibited acetylcholinesterase-inhibiting activity and were evaluated for their effects on memory retention (Piplani et al., 2018).

Synthesis and Structural Studies

Various studies have focused on synthesizing and structuring different forms of this compound. For instance, research on tropane benzamides included synthesizing and determining the molecular structures of this compound derivatives (Gálvez et al., 1990).

Antitumor Activity

The compound trimidox, a derivative of this compound, has beenstudied for its potential as an antitumor agent. Trimidox demonstrated significant inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells, suggesting potential for cancer chemotherapy (Szekeres et al., 2004).

Bioengineering Applications

In the field of bioengineering, derivatives of this compound, particularly poly(N-isopropyl acrylamide) (pNIPAM), have been used for the nondestructive release of biological cells and proteins. This application is particularly important for studying the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Tubulin Polymerization Inhibitors

Derivatives of this compound have been synthesized and evaluated as novel tubulin polymerization inhibitors. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Li et al., 2020).

Virtual Screening for Smoothened Antagonists

In the search for novel modulators of the Smoothened receptor, which is involved in signal transduction of Hedgehog morphogens, derivatives of this compound were identified and characterized as Smoothened antagonists. This discovery is significant for the treatment of cancers linked to abnormal Hedgehog signaling (Manetti et al., 2010).

Future Directions

A study has reported the syntheses, structural analyses, and properties of europium (Eu3+)- and terbium (Tb3+)-based coordination complexes of poly(N-isopropyl,N-methylacrylamide-stat-N,N-dimethylacrylamide) copolymer . This suggests potential future directions in the study of similar compounds like “N-isopropyl-3,4,5-trimethoxybenzamide”.

properties

IUPAC Name |

3,4,5-trimethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-8(2)14-13(15)9-6-10(16-3)12(18-5)11(7-9)17-4/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMUZJZNWKAJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)

![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)

![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)

![4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5516842.png)